Diboc-iodo-L-dopa

Description

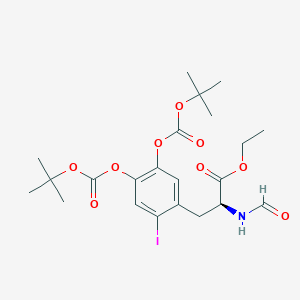

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-formamido-3-[2-iodo-4,5-bis[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30INO9/c1-8-29-18(26)15(24-12-25)9-13-10-16(30-19(27)32-21(2,3)4)17(11-14(13)23)31-20(28)33-22(5,6)7/h10-12,15H,8-9H2,1-7H3,(H,24,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKADYNGDUQDRY-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C=C1I)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC(=C(C=C1I)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30INO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Organic Synthesis and Methodological Innovations of Diboc Iodo L Dopa

Retrosynthetic Analysis and Synthetic Route Design

Retrosynthetic analysis of Diboc-iodo-L-Dopa reveals that the primary challenges lie in the selective iodination of the L-DOPA catechol ring and the management of its reactive functional groups—the amine, the carboxylic acid, and the two hydroxyl groups. The design of a synthetic route must therefore incorporate robust protecting group strategies that are orthogonal, allowing for their selective removal without affecting other parts of the molecule or the desired stereochemistry.

A logical retrosynthetic disconnection begins by removing the iodine atom, leading back to a protected L-DOPA derivative. The di-tert-butoxycarbonyl (Diboc) groups on the nitrogen and catechol oxygens suggest a subsequent disconnection to L-DOPA itself. This points to a forward synthesis that starts with the protection of L-DOPA, followed by a regioselective iodination step. The choice of protecting groups is critical; Boc groups are favored for their stability under various reaction conditions and their relatively straightforward removal under acidic conditions. google.com

Detailed Synthetic Pathways and Optimization Protocols

The synthesis of this compound typically commences with commercially available L-DOPA. The initial step involves the protection of the amino and carboxylic acid functionalities, followed by the protection of the catechol hydroxyls, and finally, the regioselective iodination.

Protecting Group Chemistry and Deprotection Methodologies

The protection of L-DOPA's functional groups is a cornerstone of the synthetic strategy. The di-tert-butyl-dicarbonate (Boc₂O) is commonly used to protect the amino group and the catechol hydroxyls, forming N-Boc and O-Boc groups, respectively. academie-sciences.frmdpi.com The carboxyl group is often converted to an ester, such as a methyl or ethyl ester, to prevent its interference in subsequent reactions. academie-sciences.fracademie-sciences.fr

Table 1: Common Protecting Groups in this compound Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amino Group | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl in dioxane) google.com |

| Carboxyl Group | Methyl Ester | -OMe | Hydrolysis (acidic or basic) |

| Carboxyl Group | Ethyl Ester | -OEt | Hydrolysis (acidic or basic) |

| Catechol Hydroxyls | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HBr) google.commdpi.com |

| Catechol Hydroxyls | Acetonide | - | Acidic conditions nih.gov |

| Catechol Hydroxyls | Benzyl | Bn | Catalytic hydrogenation google.com |

Deprotection methodologies must be chosen carefully to ensure the integrity of the final product. Boc groups are typically removed using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent like dioxane. google.comresearchgate.net The ester protecting groups can be hydrolyzed under acidic or basic conditions, though care must be taken to avoid racemization.

Iodination Reaction Mechanisms and Selectivity Control

The iodination of the protected L-DOPA derivative is an electrophilic aromatic substitution reaction. A variety of iodinating reagents and conditions have been explored to control the regioselectivity. The use of elemental iodine (I₂) in the presence of an activating agent is a common approach. One effective method involves the use of bis(trifluoroacetoxy)iodobenzene with elemental iodine, which has been shown to significantly increase the yield of the 6-iodo derivative. nih.govresearchgate.net Another method employs silver trifluoroacetate (B77799) (CF₃CO₂Ag) and iodine, which also provides the desired 6-iodo compound. osti.govmdpi.comsemanticscholar.org

The mechanism involves the generation of a more electrophilic iodine species, which then attacks the electron-rich aromatic ring. The bulky Boc protecting groups on the catechol oxygen atoms can influence the regioselectivity by sterically hindering certain positions, thereby favoring substitution at the less hindered C-6 position.

Advanced Purification and Isolation Techniques

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and reagents. Flash column chromatography over silica (B1680970) gel is a standard and effective method for this purpose. osti.govcardiff.ac.ukgoogle.com The choice of eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is optimized to achieve good separation of the desired product from impurities. cardiff.ac.uk

For highly pure material, especially for applications in radiopharmaceutical synthesis, High-Performance Liquid Chromatography (HPLC) is often employed. snmjournals.orgnih.govresearchgate.net Reversed-phase HPLC, using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with an additive like TFA), can provide excellent separation and yield a product with high chemical and radiochemical purity. nih.govresearchgate.net The use of polymer-based HPLC columns has been shown to improve purity by avoiding issues associated with silica-based columns. nih.govresearchgate.net

Considerations for Laboratory Scale-Up Synthesis

Scaling up the synthesis of this compound from the laboratory bench to a larger scale presents several challenges. These include managing the heat generated in exothermic reactions, ensuring efficient mixing of reagents, and handling larger quantities of solvents and chemicals safely.

The iodination step, in particular, may require careful temperature control to prevent side reactions and ensure consistent regioselectivity. The purification process also needs to be adapted for larger quantities. While flash chromatography can be scaled up, it may become less practical. Alternative purification methods such as crystallization or precipitation may be more suitable for large-scale production. google.com The efficiency of each step, including reaction times and yields, needs to be re-optimized for the larger scale to ensure a cost-effective and robust process. Automation of certain steps, particularly in the context of radiopharmaceutical production, can improve reproducibility and safety. researchgate.netnih.govresearchgate.net

Comprehensive Spectroscopic and Chromatographic Characterization

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a synthesized compound. researchgate.netcardiff.ac.uk By providing a highly accurate mass measurement, typically within a few parts per million (ppm) of the theoretical value, HRMS validates the molecular formula. For derivatives of Diboc-iodo-L-dopa, soft ionization techniques such as Electrospray Ionization (ESI) are commonly utilized, which allows the analysis of the intact molecule with minimal fragmentation. cardiff.ac.uk The analysis provides the exact mass of the protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺), confirming the successful incorporation of the iodine atom and the protective Boc groups.

Table 1: HRMS Data for a this compound Derivative This table presents representative data for N-Boc-3,4-di(Boc-O)-6-iodo-L-phenylalanine ethyl ester, a common derivative.

| Parameter | Value | Reference |

|---|---|---|

| Compound Name | N-Boc-3,4-di(Boc-O)-6-iodo-L-phenylalanine ethyl ester | researchgate.net |

| Molecular Formula | C₂₆H₃₈INO₉ | |

| Theoretical Mass (Monoisotopic) | 635.1595 u | |

| Ionization Mode | Electrospray Ionization (ESI), Positive | cardiff.ac.uk |

| Observed Ion | [M+H]⁺, [M+Na]⁺ | |

| Measured m/z (e.g., [M+H]⁺) | 636.1668 |

| Mass Accuracy | < 5 ppm | |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, provides the definitive structural elucidation of the molecule. researchgate.net It confirms the connectivity of atoms within the molecule and allows for the assessment of isomeric and chemical purity. The ¹H NMR spectrum gives detailed information on the chemical environment of each proton, including the characteristic signals for the tert-butyl protons of the Boc protecting groups, the ethyl ester moiety, and the protons on the aromatic ring and amino acid backbone. osti.gov Similarly, ¹³C NMR confirms the presence of all carbon atoms, from the carbonyls of the ester and carbamates to the iodinated aromatic carbon. The integration of ¹H NMR signals is also a primary method for assessing the purity of the bulk material. abx.de

Table 2: Representative ¹H NMR Spectroscopic Data for a this compound Derivative Data presented is illustrative for a protected 6-iodo-L-dopa ethyl ester structure, based on published spectra for related isomers. osti.gov

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.20 | Triplet | 3H | Ethyl ester (-OCH₂CH₃ ) |

| ~1.45 | Singlet | 9H | N-Boc group protons |

| ~1.52 | Singlet | 18H | Two O-Boc group protons |

| ~3.1-3.3 | Multiplet | 2H | β-protons (-CH₂ -CH(NHBoc)-) |

| ~4.15 | Quartet | 2H | Ethyl ester (-OCH₂ CH₃) |

| ~4.60 | Multiplet | 1H | α-proton (-CH₂-CH (NHBoc)-) |

| ~5.10 | Doublet | 1H | Amide proton (-NH -Boc) |

| ~7.20 | Singlet | 1H | Aromatic proton (H-5) |

Vibrational Spectroscopy for Functional Group Analysis

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350-3450 | N-H Stretch | Amide (N-Boc) |

| 2850-3000 | C-H Stretch | Aliphatic (Boc, Ethyl) |

| ~1760 | C=O Stretch | Carbonate (O-Boc) |

| ~1740 | C=O Stretch | Ester |

| ~1715 | C=O Stretch | Carbamate (N-Boc) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

Advanced Chromatographic Techniques for Purity Profiling and Impurity Identification

Advanced chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are fundamental to assessing the purity of this compound and identifying any process-related impurities. mdpi.comresearchgate.net Reverse-phase HPLC (RP-HPLC) using a C18 column is the most common method. hbni.ac.in This technique separates the target compound from unreacted starting materials, reagents, and potential side-products formed during the iodination or protection steps. The high resolution of HPLC allows for the quantification of purity levels, often achieving greater than 99% for highly purified materials intended for further manufacturing. researchgate.net Coupling HPLC with UV-Vis or mass spectrometric detectors (LC-MS) enables the identification of unknown impurity peaks by providing retention time, UV absorbance, and mass-to-charge ratio data. mdpi.com

Table 4: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Description |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | Octadecylsilane (C18), 5 µm particle size |

| Mobile Phase | Gradient elution with Acetonitrile (B52724) and Water (often containing 0.1% Trifluoroacetic Acid) |

| Flow Rate | ~1.0 mL/min |

| Detection | UV-Vis at a specific wavelength (e.g., 280 nm) dergipark.org.tr |

| Purpose | Quantify chemical purity, detect and identify synthesis-related impurities |

Role As a Precursor in Radiopharmaceutical Development

Radiochemical Synthesis of [¹²³I]- and [¹²⁵I]-Radioligands from Diboc-iodo-L-Dopa

This compound is a key starting material for the production of radioiodinated L-DOPA, specifically 6-[¹²³I]iodo-L-DOPA and 6-[¹²⁵I]iodo-L-DOPA. The synthesis process typically involves the radioiodination of a protected precursor followed by deprotection to yield the final radioligand.

A common method for synthesizing no-carrier-added 6-[¹²⁵I]I-L-DOPA involves the regioselective radioiodination of N-trifluoroacetyl 3,4-dimethoxy-6-trifluoroacetoxymercurio-L-phenylalanine ethyl ester. nih.gov This reaction yields the protected 6-[¹²⁵I]iodo-L-DOPA with a labeling efficiency exceeding 85%. nih.gov Subsequent hydrolysis and chromatographic purification result in the final product with a radiochemical purity greater than 95%. nih.gov

For the synthesis of [¹²³I]IBVM, a cholinergic nerve marker, acceptable yields were achieved using chloramine-T as an oxidant. nih.gov This method, after optimization, routinely produces [¹²³I]IBVM with high specific activity and radiochemical purity of over 97%. nih.gov

Optimizing the conditions for radiosynthesis is crucial for maximizing the yield and purity of the final radioligand, which is essential for clinical applications. Key factors that are often adjusted include the choice of oxidant, reaction time, temperature, and purification methods.

For instance, in the synthesis of [¹²³I]IBVM, while both peracetic acid and chloramine-T gave good yields for the no-carrier-added [¹²⁵I] version, only chloramine-T was effective for producing [¹²³I]IBVM in acceptable yields. nih.gov However, the use of chloramine-T can lead to the formation of chlorinated impurities that must be removed during HPLC purification. nih.gov The optimization of reaction parameters has led to an average isolated radiochemical yield of 71% for [¹²³I]IBVM. nih.gov

In the context of producing 6-[¹⁸F]fluoro-L-DOPA from a related precursor, replacing silica-gel-based HPLC columns with polymer-based columns for purification significantly increased the radiochemical purity to over 99%. researchgate.net The development of automated synthesis modules has also been instrumental in achieving reproducible and high-purity radioligands. researchgate.net

Table 1: Comparison of Radiosynthesis Parameters and Outcomes

| Radioligand | Precursor | Oxidant/Catalyst | Radiochemical Yield | Radiochemical Purity | Synthesis Time |

| 6-[¹²⁵I]I-L-DOPA | N-trifluoroacetyl 3,4-dimethoxy-6-trifluoroacetoxymercurio-L-phenylalanine ethyl ester | - | >85% (labeling efficiency) | >95% | Not specified |

| [¹²³I]IBVM | (-)-5-(tri-n-butyltin) derivative | Chloramine-T | 71% (average isolated) | >97% | Not specified |

| 6-[¹⁸F]fluoro-L-DOPA | N-Boc-3,4-di(Boc-O)-6-iodo-L-phenylalanine ethyl ester | bis-(trifluoroacetoxy)-iodobenzene | 50-60% (intermediate) | >99% | Not specified |

| 6-[¹⁸F]fluoro-L-DOPA (automated) | ABX 1336 precursor | - | 15% | ≥ 97% | 120 min |

| [¹⁸F]mFBG | SPIAd precursor | TEAB | 14% (non-decay-corrected) | >98% | <75 min |

The stability of radioligands is a critical factor for their successful application. Both the final product and the precursors must maintain their integrity over time. Diaryliodonium salts, which are related precursors, have shown good stability, with some being stable for months or even years when stored in cold and dark conditions. nih.gov One highly functionalized iodonium (B1229267) salt was reported to be stable for 18 months at room temperature under argon. nih.gov

The stability of the final radiolabeled compound is assessed through methods like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). hzdr.de For instance, analysis of 6-[¹²⁵I]I-L-DOPA in tissue homogenates revealed that the majority of the accumulated radioactivity was the intact form of the tracer, indicating good in vivo stability. nih.gov

Optimization of Radiosynthesis Yields and Radiochemical Purity

Synthetic Strategies for Further Radiochemical Derivatization

This compound and related precursors are versatile platforms for a variety of radiochemical derivatization strategies. These strategies aim to introduce different radioisotopes or modify the molecular structure to improve imaging characteristics.

One prominent strategy is the use of organometallic precursors, such as those containing tin (stannanes) or boron (boronates), for radiohalogenation. hbni.ac.inthieme-connect.com For example, the synthesis of 2-[¹⁸F]fluoro-L-tyrosine has been achieved via regioselective destannylation of an O,N-di-Boc-2-trimethylstannyl-L-tyrosine-ethylester, yielding 42% radiochemical yield. hbni.ac.in

Copper-mediated radiofluorination of aryl boronic esters has emerged as a powerful method for producing ¹⁸F-labeled compounds. thieme-connect.com This approach has been successfully applied to the synthesis of complex molecules, including a more direct route to 6-[¹⁸F]fluoro-L-DOPA. thieme-connect.com The use of a di-Boc-protected analogue in this reaction gave the radiofluorinated product in a 55% radiochemical yield. thieme-connect.com

Spirocyclic iodonium ylides represent another class of precursors for radiofluorination, offering advantages over diaryliodonium salts, such as the absence of a counterion and an auxiliary arene. google.com

Comparative Analysis with Alternative Radiolabeling Precursors

This compound and its derivatives are often compared with other precursors for radiolabeling, particularly for the introduction of fluorine-18 (B77423). The choice of precursor can significantly impact the radiochemical yield, specific activity, and complexity of the synthesis.

Historically, electrophilic substitution methods were used for producing tracers like 6-[¹⁸F]fluoro-L-DOPA, but these methods are limited by low specific activities and small production amounts. researchgate.nethbni.ac.in Nucleophilic substitution methods, often employing precursors like this compound, have gained favor due to the potential for higher specific activities and more efficient production. researchgate.net

Table 2: Comparison of Precursor Types for Radiolabeling

| Precursor Type | Radioisotope | Key Features | Advantages | Disadvantages |

| Organomercury Compounds | ¹²⁵I | Iododemercuration reaction. nih.gov | High labeling efficiency. nih.gov | Toxicity of mercury reagents. |

| Organotin Compounds (Stannanes) | ¹⁸F, ¹²³I | Halodestannylation reaction. nih.govhbni.ac.in | Good yields for some tracers. hbni.ac.in | Potential for toxic tin byproducts. |

| Organoboron Compounds (Boronates) | ¹⁸F, ¹²³I | Copper-mediated radiohalogenation. thieme-connect.com | High radiochemical yields, applicable to complex molecules. thieme-connect.com | Requires careful optimization of reaction conditions. thieme-connect.com |

| Diaryliodonium Salts | ¹⁸F | "Copper-free" or copper-catalyzed reactions. nih.govgoogle.com | Good stability, commercially available. nih.gov | Chemoselectivity can be an issue in unsymmetrical salts. nih.gov |

| Spirocyclic Iodonium Ylides | ¹⁸F | No counterion or auxiliary arene. google.com | Good for hindered and non-activated substrates. google.com | Synthesis of precursors can be multi-step. nih.gov |

The development of copper-mediated radiofluorination of aryl boronic esters has provided a more direct and efficient route to 6-[¹⁸F]fluoro-L-DOPA compared to methods relying on organostannane precursors, which often result in lower radiochemical yields. thieme-connect.com For instance, the use of a boronate precursor for 6-[¹⁸F]fluoro-L-DOPA synthesis resulted in a higher radiochemical yield (19%) compared to the analogous organostannane (12%) due to less side product formation. thieme-connect.com

Molecular and Cellular Interaction Studies in Preclinical Models

In Vitro Enzymatic Biotransformation and Metabolic Stability Investigations

N,O-di-Boc-6-iodo-L-DOPA is primarily synthesized as a stable precursor for the production of radiolabeled compounds, such as 6-[¹⁸F]-Fluoro-L-DOPA. osti.gov The introduction of two tert-butyloxycarbonyl (Boc) protecting groups on the amine and phenolic hydroxyl moieties serves a critical function: to enhance the compound's stability and prevent premature metabolism. researchgate.netacs.org

Protecting groups are a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a drug candidate. researchgate.net In the case of L-DOPA derivatives, the primary metabolic pathways include peripheral decarboxylation by DOPA decarboxylase and O-methylation by catechol-O-methyltransferase (COMT). osti.gov The Boc groups are designed to shield the molecule from these enzymatic attacks, ensuring that the integrity of the compound is maintained during synthesis and subsequent radiolabeling procedures. researchgate.netpageplace.de

Studies on similar Boc-protected compounds demonstrate their significant resistance to enzymatic degradation. For instance, Boc-protected proline-monoamine conjugates, such as Boc-Pro-DA, have shown high stability for at least 180 minutes when incubated with various peptidases and in blood plasma. biointerfaceresearch.com This inherent stability of the Boc-protected structure is crucial, as it allows the molecule to be used in multi-step chemical reactions without significant degradation. acs.org The biotransformation of Diboc-iodo-L-dopa is not intended to occur enzymatically in biological systems; rather, the protecting groups are meant to be removed chemically in a controlled laboratory setting to yield the final, biologically active radioligand. osti.govresearchgate.net This chemical deprotection is the final step before the radiotracer is purified for use. nih.gov

The table below summarizes the stability of related Boc-protected compounds in biological media, illustrating the effectiveness of this protection strategy.

| Compound | Biological Medium/Enzyme | Incubation Time | Stability/Result | Source |

|---|---|---|---|---|

| Boc-Pro-DA | Blood Plasma, Peptidases | 180 min | High stability, remained intact | biointerfaceresearch.com |

| Boc-Pro-5HT | Blood Plasma, Peptidases | 180 min | High stability, remained intact | biointerfaceresearch.com |

| L-dopa–lazabemide prodrug | Human and Rat Plasma | 120 min | Relatively stable, slow degradation | researchgate.net |

Cellular Transport Mechanisms and Efflux Kinetics in Cultured Cell Lines

The transport of molecules across cell membranes is a critical determinant of their biological activity. L-DOPA, the parent molecule, is actively transported across the blood-brain barrier and into cells primarily by the large neutral amino acid (LNAA) transporter, also known as LAT1. frontiersin.orgnih.gov This carrier-mediated transport is essential for its entry into the brain. ingentaconnect.com

However, the chemical modification of L-DOPA with two Boc groups and an iodine atom, as in this compound, fundamentally alters its physicochemical properties and, consequently, its mechanism of cellular transport. The Boc groups mask the polar amine and carboxyl functionalities that are recognized by amino acid transporters. nih.gov This protection increases the lipophilicity of the molecule, suggesting a shift from carrier-mediated transport to passive diffusion across the lipid bilayer of cell membranes. researchgate.net

While this enhanced lipophilicity can facilitate entry into cells, it may also make the compound a substrate for efflux pumps, such as P-glycoprotein (P-gp). scielo.br These pumps are part of the cell's defense mechanism, actively expelling foreign substances and potentially limiting intracellular accumulation. The kinetics of such efflux often follow Michaelis-Menten dynamics; at low intracellular concentrations, the rate of efflux is proportional to the concentration (first-order kinetics), while at high concentrations, the transporters can become saturated, leading to a constant rate of efflux (zero-order kinetics). scielo.br

Studies on immortalized rat capillary cerebral endothelial cells (RBE 4 cells), a model of the blood-brain barrier, have detailed the kinetics of L-DOPA transport. nih.gov The uptake is sodium-independent and can be competitively inhibited by other large neutral amino acids, which is characteristic of the L-type transporter. nih.gov While direct transport studies on this compound are not available, it is established that for a molecule to be transported by LAT1, it generally requires a free amine and carboxyl group. mdpi.com Therefore, it is highly probable that this compound does not utilize the LAT1 system and relies on passive diffusion for membrane translocation.

The table below details the transport kinetics for L-DOPA in a cultured cell line model.

| Cell Line | Substrate | Transporter System | Km (µM) | Transport Characteristic | Source |

|---|---|---|---|---|---|

| RBE 4 | L-DOPA | L-Type (LAT1) | 72 | Sodium-independent, competitive inhibition by L-5-HTP | nih.gov |

| RBE 4B | L-DOPA | L-Type (LAT1) | 60 | Sodium-independent, competitive inhibition by BHC | nih.gov |

Receptor and Transporter Binding Affinity Studies of Derived Radioligands

This compound serves as a precursor for synthesizing radiolabeled molecules used in medical imaging. osti.gov The binding affinity of these derived radioligands to specific neuroreceptors and transporters is a key measure of their utility as imaging agents. The primary derivatives are radioiodinated versions of L-DOPA (e.g., 6-[¹²⁵I]iodo-L-DOPA) or fluorinated versions where the iodine is replaced by a radionuclide like ¹⁸F.

Research on 6-[¹²⁵I]iodo-L-DOPA reveals that it has a high affinity for the carrier-mediated active transport systems for amino acids. nih.gov However, tissue homogenate analysis showed that the compound remains intact and does not undergo significant metabolism to dopamine (B1211576). nih.gov This indicates that its utility is as a tracer for L-amino acid transport, rather than for the dopamine system itself.

In contrast, other derivatives like 6-[¹⁸F]fluoro-L-DOPA are designed to be metabolized to [¹⁸F]fluorodopamine, which then acts as a tracer for the dopaminergic system. The binding affinity of the resulting dopamine and its metabolites to dopamine receptors is therefore of high interest. Dopamine, a key metabolite of L-DOPA, binds with high affinity to both D1 and D2 dopamine receptors. nih.gov Furthermore, the dopamine transporter (DAT) is a critical target for imaging the integrity of the nigrostriatal pathway. frontiersin.org Numerous radioligands have been developed with high affinity for DAT. For example, [¹²³I]PE2I shows high affinity and selectivity for DAT. frontiersin.orgsnmjournals.org

The following table presents binding affinity data for several relevant radioligands and compounds at dopamine receptors and transporters.

| Ligand | Target | Affinity Constant | Cell/Tissue Model | Source |

|---|---|---|---|---|

| Dopamine | Dopamine D1 Receptor | IC₅₀ = 1.1 µM | Cloned human receptors | nih.gov |

| Dopamine | Dopamine D2 Receptor | IC₅₀ = 0.7 µM | Cloned human receptors | nih.gov |

| [¹²⁵I]L-750,667 | Dopamine D4 Receptor | Kd = 0.16 nM | HEK cells with hD4 | nih.gov |

| [¹²³I]PE2I | Dopamine Transporter (DAT) | Kd = 4.0 nM | In vitro studies | snmjournals.org |

| Iodopride | Dopamine D2 Receptor | Kd = 0.88 nM | Rat striatal membranes | snmjournals.org |

| FAUC 73 | Dopamine D3 Receptor | Ki = 5.2 nM | Receptor binding assays | core.ac.uk |

Subcellular Distribution and Localization in Model Systems

Understanding where a compound and its derivatives localize within a cell is crucial for interpreting their mechanism of action. The subcellular distribution of radioligands derived from this compound depends on their specific metabolic fate.

For 6-[¹²⁵I]iodo-L-DOPA, which is not metabolized to dopamine, studies have shown that after administration, it accumulates in the brain with most of the radioactivity corresponding to the intact, unchanged compound. nih.gov This suggests its distribution is primarily governed by amino acid transport systems and it does not significantly enter the metabolic and storage pathways of dopamine, such as synaptic vesicles.

In contrast, tracers like 6-[¹⁸F]fluoro-L-DOPA, which are converted to [¹⁸F]fluorodopamine, follow the known pathways of dopamine. In healthy control subjects, D1 dopamine receptors, a primary target for dopamine, are predominantly located on the plasma membrane of medium-sized spiny neurons in the striatum. nih.gov However, studies in rat models of Parkinson's disease and in patients treated with L-DOPA have shown a significant alteration in this distribution. Chronic L-DOPA treatment can induce an internalization of D1 receptors, leading to an increase in their cytoplasmic localization. nih.govnih.gov This shift from the membrane to the cytoplasm may be a key factor in the development of treatment-related side effects. nih.gov

Furthermore, research has identified that some dopamine receptors, specifically a D2 receptor isoform (D₂LR), can be localized to intracellular compartments such as early endosomes, where they can continue to signal. tohoku.ac.jp The localization of dopamine transporters (DAT), which are responsible for dopamine reuptake, is almost exclusively at the terminals of dopaminergic neurons. frontiersin.org In the parkinsonian state, where these terminals are lost, the reuptake of dopamine derived from L-DOPA can be taken over by other transporters, such as the serotonin (B10506) transporter (SERT) on serotonergic neurons. frontiersin.org

This differential localization—whether a tracer remains as an intact amino acid analog or is converted to a neurotransmitter—is fundamental to its application as a diagnostic tool.

Preclinical Biodistribution and Distribution Kinetics in Animal Models

In Vivo Tissue Distribution and Organ Accumulation Patterns

Studies in mice using a radioiodinated version of L-DOPA, specifically 6-[125I]I-L-DOPA, have demonstrated notable patterns of tissue distribution. Following administration, the compound showed significant accumulation in the brain. nih.gov Alongside the brain, other organs such as the pancreas also exhibited uptake of the tracer. nih.gov

The distribution pattern of similar radiolabeled L-DOPA analogs, such as 6-[18F]fluoro-L-DOPA, has been further investigated. In these studies, the highest radiation absorbed doses were observed in the urinary bladder wall, pancreas, liver, and kidneys, indicating the involvement of these organs in the processing and/or excretion of the compound. researchgate.net

To provide a clearer picture of organ accumulation, the following table summarizes the mean residence times of a similar L-DOPA analog in various organs as observed in preclinical studies. researchgate.net

| Organ | Mean Residence Time (minutes) |

| Liver | 11.54 ± 2.84 |

| Lungs | 1.25 ± 0.38 |

| Kidneys | 4.65 ± 0.97 |

| Muscles | 17.13 ± 2.62 |

| Pancreas | 0.89 ± 0.34 |

This data is for a similar compound, ¹⁸F-Fluoro-L-DOPA, and is presented here to provide context for the expected biodistribution of iodinated L-DOPA analogs.

Blood-Brain Barrier Permeability and Brain Regional Distribution Analysis in Animal Models

The ability of L-DOPA and its analogs to cross the blood-brain barrier (BBB) is a critical factor in their potential as neurological tracers. L-DOPA itself is known to enter the brain from the bloodstream via the L-type amino acid transporter system located in the endothelial cells of the BBB. frontiersin.orgdrugbank.com The permeability of the BBB to L-DOPA is a key determinant of its central availability. frontiersin.org

Preclinical studies using 6-[125I]I-L-DOPA in mice have confirmed high brain accumulation, suggesting efficient transport across the BBB. nih.gov Further in vitro studies using rat brain slices have indicated that this transport is carrier-mediated and stereoselective. nih.gov

Once in the brain, the distribution of L-DOPA analogs is not uniform. Research on related compounds has shown that they are primarily found in the basal ganglia. nih.gov For instance, D1-dopamine receptors are found in very high densities in the medial caudate nucleus, while D2-dopamine receptors are more evenly distributed throughout the caudate. nih.gov The putamen shows similar densities of both D1- and D2-dopamine receptors. nih.gov

It's important to note that the integrity of the BBB can be affected by disease states. Some animal models of Parkinson's disease have shown evidence of increased BBB permeability. nih.govmichaeljfox.orgnih.gov However, this remains a topic of ongoing research, with some studies in other animal models showing an intact BBB. frontiersin.org

Systemic Clearance and Excretion Pathways in Preclinical Subjects

Following its distribution, Diboc-iodo-L-dopa and its metabolites are cleared from the body. Studies on radioiodinated L-DOPA have demonstrated rapid clearance from the blood in mice. nih.gov The primary route of excretion for related L-DOPA analogs is the renal system. researchgate.net This is evidenced by the high concentration of radioactivity observed in the urinary bladder. researchgate.net

The metabolism of L-DOPA leads to various metabolites, including 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), which are then excreted in the urine. nih.govcapes.gov.br In preclinical models, the elimination rates of these metabolites can be influenced by the disease state. nih.gov

Compartmental Modeling of Tracer Kinetics in Animal Subjects

To quantitatively understand the dynamic processes of uptake, distribution, and elimination of tracers like this compound, compartmental modeling is employed. nih.govresearchgate.net These mathematical models describe the movement of the tracer between different physiological compartments, such as plasma, and various tissue compartments. nih.gove-smi.eu

For tracers like L-DOPA analogs, multi-tissue compartment models are often necessary to accurately describe their kinetics. researchgate.netbg.ac.rs A common approach is the two-tissue or three-tissue compartment model. nih.govresearchgate.net These models use rate constants (K1, k2, k3, k4) to represent the rates of transfer between compartments. nih.gove-smi.eu

K1 : Represents the rate of tracer uptake from plasma into the first tissue compartment. nih.gov

k2 : Represents the rate of clearance from the first tissue compartment back to plasma. nih.gov

k3 : Describes the rate of transfer from the first to the second tissue compartment (e.g., specific binding or metabolic trapping). nih.gov

k4 : Represents the rate of transfer from the second back to the first tissue compartment. nih.gov

For example, in the context of [18F]FDOPA, a three-tissue compartment model is used to account for its metabolism into fluorodopamine and other metabolites. researchgate.net The analysis of these kinetic parameters can provide valuable insights into physiological processes like enzyme activity and receptor density. bg.ac.rs For instance, the net blood-brain clearance (Ki) and the rate constant of decarboxylation (k3) can be estimated from dynamic PET scan data. bg.ac.rs

The following table provides an example of kinetic parameters estimated for an L-DOPA analog in the brain of a large animal model. bg.ac.rs

| Parameter | Region | Value (min⁻¹) |

| Ki(D) (net blood-brain clearance) | Striatum | 0.011 |

| k(3)(D) (rate of decarboxylation) | Striatum | 0.037 |

| k(loss) (elimination of metabolites) | Striatum | 0.004 |

This data is for 6-[18F]fluoro-L-DOPA in young pigs and serves as an illustrative example of the types of parameters derived from compartmental modeling.

Application in Advanced Neurobiological Research Methodologies

Ex Vivo Quantitative Autoradiography and Tissue Analysis

Following in vivo imaging studies, ex vivo quantitative autoradiography provides a higher-resolution analysis of radiotracer distribution in brain tissue. This technique involves administering the radiolabeled compound to an animal, and after a specific time, the brain is removed, sectioned, and exposed to a sensitive film or phosphor imaging plate. The resulting autoradiograms reveal the precise location and density of the radiotracer binding.

For instance, after in vivo administration of a radiotracer synthesized from a Diboc-iodo-L-dopa precursor, ex vivo autoradiography can be used to quantify the density of dopamine (B1211576) transporters or the activity of DOPA decarboxylase in specific brain regions like the striatum and nucleus accumbens. nih.govnih.gov This method offers a direct correlation between the in vivo imaging signal and the underlying neurochemistry at a microscopic level.

Furthermore, tissue analysis through techniques like high-performance liquid chromatography (HPLC) can be performed on the same brain tissue to measure the levels of dopamine and its metabolites, such as DOPAC and HVA. nih.gov This provides a comprehensive neurochemical profile that complements the imaging data. nih.gov Studies have shown that administration of L-DOPA, for which this compound is a precursor, leads to a significant, dose-dependent increase in dopamine and DOPAC tissue content across various regions of the central nervous system. nih.gov

Interactive Table: Findings from Ex Vivo Analysis Post-Radiotracer Administration

| Analysis Technique | Brain Region | Finding | Implication |

| Quantitative Autoradiography | Striatum | Significant correlation with in vivo microPET data for lesion severity. nih.gov | Validates the accuracy of in vivo imaging for assessing the dopaminergic system. |

| HPLC | Striatum, Nucleus Accumbens | Dose-dependent increase in Dopamine and DOPAC levels after L-DOPA administration. nih.gov | Demonstrates the direct neurochemical impact of L-DOPA on the dopamine system. |

| Receptor Autoradiography | Frontal Cortex | Chronic iloperidone (B1671726) treatment (a D2/5-HT2 antagonist) decreased 5-HT2 receptor number with no change in D2 receptors. nih.gov | Provides insights into the specific receptor adaptations following chronic drug administration. |

Application in Neurochemical Lesion and Disease Progression Animal Models

Animal models are indispensable for studying the pathophysiology of neurodegenerative diseases and for testing novel therapeutic strategies. This compound and its derivatives are utilized in these models to monitor the effects of neurotoxin-induced lesions and to track disease progression. dovepress.com

Neurotoxins such as 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) are commonly used to create animal models of Parkinson's disease by selectively destroying dopaminergic neurons in the substantia nigra. nih.govmdpi.com In these models, radiotracers synthesized from this compound precursors are used with PET or SPECT to quantify the extent of the dopaminergic lesion. nih.gov This allows for the non-invasive monitoring of disease progression and the assessment of neuroprotective or restorative therapies. nih.gov

These models are also crucial for studying the long-term effects of treatments like L-DOPA, including the development of L-DOPA-induced dyskinesia. nih.govresearchgate.net By using radiotracers, researchers can investigate the changes in the dopaminergic system that underlie these motor complications. nih.gov

Interactive Table: Use of this compound Derived Tracers in Animal Models

| Animal Model | Neurotoxin | Imaging/Analysis Method | Key Finding |

| Rat Model of Parkinson's Disease | 6-hydroxydopamine (6-OHDA) | microPET with [¹¹C]DTBZ, Autoradiography | Strong correlation between imaging, behavioral deficits, and postmortem analysis of lesion severity. nih.gov |

| Mouse Model of Parkinson's Disease | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Behavioral analysis, Western blot | L-DOPA treatment improved motor deficits and increased tyrosine hydroxylase levels. imrpress.com |

| Non-human Primate Model of Parkinson's Disease | MPTP | PET, Metabolic Mapping, Electrophysiology | Characterized the pathophysiology of L-DOPA-induced dyskinesia. nih.gov |

Development of Novel Research Probes and Biomarkers

The foundational chemistry of this compound contributes to the ongoing development of new research probes and biomarkers for the dopaminergic system. By modifying the structure of this compound, chemists can synthesize novel molecules with improved properties, such as higher affinity, greater selectivity for specific targets, or more favorable kinetics for imaging. ucl.ac.uk

For example, research into hypervalent iodine compounds and sulfonium (B1226848) salts is exploring new ways to facilitate the introduction of radioisotopes like ¹⁸F, which could lead to more efficient and versatile syntheses of PET tracers. ucl.ac.ukcardiff.ac.uk These advancements are crucial for developing probes that can target different aspects of the dopaminergic system, beyond dopamine synthesis and transport.

Furthermore, the insights gained from studies using tracers derived from this compound contribute to the identification of new biomarkers for neurodegenerative diseases. news-medical.net For instance, recent research has identified DOPA decarboxylase (DDC) in cerebrospinal fluid and plasma as a potential biomarker for Parkinsonian disorders, even in the preclinical stages. news-medical.netnih.gov The ability to accurately measure changes in the dopaminergic system in vivo, which is facilitated by compounds like this compound, is essential for validating such biomarkers.

Computational Chemistry and Theoretical Investigations

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are essential tools for understanding the three-dimensional structure and dynamic behavior of molecules. For a molecule such as Diboc-iodo-L-dopa, these methods reveal how the bulky di-tert-butoxycarbonyl (Diboc) protecting groups and the large iodine atom influence its shape and flexibility.

Conformational analysis aims to identify the most stable, low-energy arrangements of atoms (conformers). The L-dopa molecule itself has a number of possible stable configurations, with one study identifying as many as 108 stable conformers. mdpi.com The potential energy surface of L-Dopa is noted to be broad and flat, with the amino acid side chain acting as a free rotator around several single bonds. nih.gov For this compound, the introduction of two bulky Boc groups on the amine and one of the catechol hydroxyls, along with an iodine atom on the phenyl ring, would drastically alter this landscape. These large substituents introduce significant steric hindrance, which would be expected to severely restrict the rotational freedom of the side chain and favor a more defined set of conformations compared to the parent L-Dopa.

Molecular dynamics (MD) simulations provide a movie-like depiction of molecular motion over time, offering insights into how the molecule behaves in a specific environment, such as in an aqueous solution or near a protein. mdpi.com MD simulations have been used to develop and validate force fields for L-Dopa, which are necessary for accurate simulations. mdpi.com These simulations can track the stability of the molecule's conformation and its interactions with its surroundings. For this compound, MD simulations could be used to assess the stability of its predicted low-energy conformers and to understand how the bulky, lipophilic Boc groups influence its interaction with solvent molecules and potential binding partners. Studies on related protected amino acids confirm that such simulations are critical for understanding how protecting groups affect peptide conformation and interaction. researchgate.netacs.org

| Computational Technique | Application to this compound | Expected Insights |

| Conformational Search | Identify stable 3D arrangements. | Determines the most likely shapes the molecule will adopt, influenced by steric hindrance from Boc and iodo groups. |

| Molecular Dynamics (MD) | Simulate molecular motion in solution. | Reveals the dynamic stability of conformers and how the molecule interacts with its environment over time. |

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations, typically using Density Functional Theory (DFT), are employed to understand the distribution of electrons within a molecule, which governs its reactivity and properties. acs.orgresearchgate.net For this compound, these calculations can predict sites susceptible to chemical reactions.

Key properties derived from DFT calculations include:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). acs.orgresearchgate.net For this compound, the oxygen atoms of the carbonyls in the Boc groups and the catechol hydroxyls would be electron-rich (negative potential), while the hydrogen atoms and the region around the iodine might show positive potential, indicating sites for nucleophilic and electrophilic attack, respectively.

Natural Bond Orbital (NBO) Analysis: This analysis investigates charge transfer interactions within the molecule, revealing hyper-conjugative interactions that contribute to its stability. nih.govresearchgate.net For this compound, NBO analysis could quantify the electronic stabilization afforded by the Boc groups and the electronic influence of the iodine atom on the phenyl ring.

| Calculated Property | Significance for this compound | Reference Finding (L-Dopa) |

| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. | The HOMO-LUMO gap for L-Dopa has been calculated, with transitions primarily involving charge transfer from the catechol to the side chain. researchgate.net |

| MEP Surface | Identifies electron-rich and electron-poor regions for predicting reaction sites. | MEP analysis of L-Dopa shows negative potential around the oxygen atoms, identifying them as sites for electrophilic attack. acs.org |

| NBO Charges | Describes the charge distribution on each atom and intramolecular stabilization. | NBO analysis on L-Dopa reveals strong charge transfer interactions from the hydroxyl lone pairs to the phenyl ring. nih.gov |

Molecular Docking and Ligand-Target Interaction Modeling for Derived Compounds

This compound is primarily a synthetic intermediate, where the Boc groups are removed to yield a final, active compound like 6-iodo-L-DOPA. Molecular docking is a computational technique used to predict how these derived, deprotected molecules might bind to a protein target. mdpi.comnih.gov This is crucial for understanding their potential biological activity.

Docking studies on L-Dopa and its derivatives have been performed on various targets, including the β2-adrenergic receptor (β2AR). nih.govnih.gov In one such study, L-Dopa was docked into the β2AR binding site, revealing key hydrogen bond interactions with amino acid residues like Ser203, Ser207, and Asn312. mdpi.comnih.gov The study also compared docking into a rigid versus a flexible receptor model, finding that receptor flexibility allowed for more favorable interactions and a stronger predicted binding affinity. nih.gov

For a derivative like 6-iodo-L-DOPA, docking simulations would predict its preferred orientation in a target's binding pocket. The iodine atom, being large and hydrophobic, would significantly influence these interactions, potentially occupying a hydrophobic pocket and altering the binding mode compared to L-Dopa. Computational modeling can be used to rationally design such derivatives; for example, by replacing or positioning substituents to engage specific pockets within a receptor to achieve a desired biological effect. plos.org

The table below summarizes molecular docking results for L-Dopa and Droxidopa with the β2-adrenergic receptor, illustrating the type of data generated in such studies. mdpi.com

| Ligand | Receptor Model | Binding Free Energy (kcal/mol) | Predicted Binding Affinity (pKd) |

| L-Dopa | Rigid β2AR | -6.4 | 4.7 |

| L-Dopa | Flexible β2AR | -12.8 | 9.4 |

| Droxidopa | Rigid β2AR | -7.5 | 5.5 |

| Droxidopa | Flexible β2AR | -14.0 | 10.3 |

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties in Preclinical Context

In silico prediction of ADME properties is a critical step in modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early on and reducing the likelihood of late-stage failures. scirp.orgmdpi.com For a compound like this compound, or more importantly, its deprotected active form, computational tools can estimate key parameters that govern its fate in the body.

L-Dopa itself has challenging pharmacokinetic properties, including low bioavailability and poor blood-brain barrier (BBB) penetration, which has spurred the development of various prodrugs. mdpi.commdpi.comnih.gov Computational models are used to predict how chemical modifications, such as the addition of protecting groups or conversion into prodrugs, affect these properties.

Key ADME parameters predicted computationally include:

Lipophilicity (logP/logD): Predicts how a compound partitions between lipid and aqueous environments, affecting absorption and distribution. L-Dopa is relatively polar, but its derivatives can be made more lipophilic to improve membrane permeation. nih.gov

Aqueous Solubility: Essential for absorption and formulation.

Blood-Brain Barrier (BBB) Permeation: Crucial for centrally acting drugs. Models can predict whether a compound is likely to cross the BBB.

Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut.

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions through metabolism. mdpi.com

The following table presents computationally predicted properties for L-Dopa and related "Dopimid" derivatives, demonstrating the use of in silico tools to evaluate drug-likeness and potential for CNS activity. nih.gov

| Compound | Molecular Weight ( g/mol ) | Predicted logP | Predicted logBB |

| Dopamine (B1211576) | 153.18 | -0.05 | -0.99 |

| L-Dopa | 197.19 | -2.19 | -1.18 |

| Dopimid 1 | 393.45 | 3.03 | -0.02 |

| Dopimid 7 | 493.58 | 4.88 | 0.17 |

logP (lipophilicity) and logBB (blood-brain barrier permeation) were calculated using the Molinspiration algorithm. Values for logBB > 0 indicate good BBB permeability, while values < 0 indicate poor permeability. nih.gov

Future Perspectives and Emerging Research Avenues

Design and Synthesis of Next-Generation Iodinated L-DOPA Analogs

The quest for improved diagnostic and research tools is driving the design of new iodinated L-DOPA analogs. Current efforts are focused on creating molecules with enhanced properties such as higher specificity, better blood-brain barrier penetration, and optimized pharmacokinetics. researchgate.net

Key research directions include:

Novel Precursors and Synthetic Routes: Researchers are exploring innovative chemical pathways to synthesize these complex molecules more efficiently. nih.govresearchgate.net This includes the development of new precursors that facilitate easier and more reliable introduction of iodine radioisotopes. nih.gov High-yield, one-pot synthesis reactions are a significant goal to streamline production. nih.gov

Structural Modifications: Strategic alterations to the core L-DOPA structure are being investigated to fine-tune the tracer's biological behavior. This could involve modifying different parts of the molecule to enhance its affinity for specific transporters or enzymes.

Deuterated Derivatives: The development of deuterated L-DOPA derivatives is being explored for potentially enhanced properties. guidetopharmacology.org

Integration with Multi-Modal Imaging and Advanced Data Analysis

The future of medical imaging lies in the fusion of different modalities to provide a more comprehensive understanding of biological processes.

PET/MRI Integration: Combining Positron Emission Tomography (PET) with Magnetic Resonance Imaging (MRI) offers the potential to correlate functional data from iodinated L-DOPA tracers with high-resolution anatomical information. ajronline.orgd-nb.info This is particularly valuable in neuro-oncology for assessing glioma recurrence versus radiation necrosis. ajronline.org The integration of ¹⁸F-DOPA PET/MRI has already shown excellent accuracy in assessing striatal involvement in pediatric glioma. ajronline.org

Advanced Data Analysis Frameworks: The large and complex datasets generated by PET imaging necessitate sophisticated analysis techniques. nih.gov Automated analysis pipelines are being developed to ensure reproducibility and to handle the large volume of data from multi-center studies. nih.govsnmjournals.org These frameworks often involve kinetic modeling to extract quantitative measures of dopamine (B1211576) synthesis and other parameters. nih.gov Machine learning algorithms are also being employed to analyze PET data and improve diagnostic accuracy. researchgate.net

Expansion of Preclinical Applications Beyond Dopaminergic Systems

While L-DOPA analogs are strongly associated with the dopaminergic system, their utility is being explored in other biological contexts.

Oncology: The upregulation of amino acid transporters in various cancers has opened the door for using radiolabeled amino acids like L-DOPA for tumor imaging. nih.gov Recent studies have demonstrated the potential of ¹⁸F-DOPA PET in visualizing peripheral tumors, including neuroendocrine tumors, pheochromocytoma, and pancreatic adenocarcinoma. nih.gov

Non-Dopaminergic Neurotransmitter Systems: There is growing interest in developing treatments for neurodegenerative diseases that target non-dopaminergic pathways. nih.govresearchgate.net Iodinated L-DOPA analogs could potentially be adapted or used in conjunction with other tracers to study the interplay between different neurotransmitter systems. nih.gov For instance, L-DOPA has been shown to interact with the serotonin (B10506) system. nih.govfrontiersin.org

Methodological Advancements in Radiotracer Design, Synthesis, and Evaluation

The entire pipeline of radiotracer development, from initial design to preclinical evaluation, is undergoing significant refinement.

Streamlined Discovery and Evaluation: New strategies are being implemented to accelerate the discovery and translation of novel radiotracers. frontiersin.orgnih.gov This includes the use of in silico modeling, high-throughput in vitro screening, and advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to predict and assess tracer properties early in the development process. nih.govacs.org

Automated Synthesis: The demand for radiotracers for clinical use has spurred the development of automated synthesis modules. nih.govfz-juelich.de These systems, which can be remotely controlled, ensure consistent production under sterile conditions and protect operators from radiation exposure. fz-juelich.de

Improved Radiolabeling Techniques: Significant efforts are being made to develop more efficient and versatile methods for introducing radioisotopes like fluorine-18 (B77423) and iodine isotopes into molecules. nih.govmdpi.commdpi.com This includes the development of nucleophilic fluorination methods that offer higher yields and specific activities. nih.gov

Q & A

Basic Research Questions

Q. What methodological frameworks are optimal for formulating research questions on Diboc-Iodo-L-Dopa’s synthesis and characterization?

- Use the PICO framework (Population: chemical system; Intervention: synthetic method; Comparison: alternative routes; Outcome: yield/purity) to structure questions . For mechanistic studies, expand to PICOC (adding Context: solvent, temperature) to capture experimental variables . Validate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with laboratory resources .

Q. How should researchers design experiments to assess this compound’s stability under varying conditions?

- Employ a factorial design to test multiple variables (e.g., pH, light exposure). Use control groups (e.g., inert atmosphere vs. ambient conditions) and replicate trials to minimize bias . Quantify degradation via HPLC-UV, referencing validated protocols for iodinated compounds .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Combine NMR (¹H/¹³C for structural confirmation) and FT-IR (functional group analysis). Cross-validate with mass spectrometry (HRMS for molecular weight). Address spectral anomalies (e.g., coupling patterns) by comparing computational simulations (DFT) with empirical data .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for this compound synthesis be systematically analyzed?

- Conduct a meta-analysis of published procedures, tabulating variables (catalyst loading, reaction time) and outcomes (Table 1). Use regression analysis to identify statistically significant predictors of yield . Critically evaluate methodologies for biases (e.g., incomplete purification steps) .

Table 1: Synthesis Variables vs. Yield in this compound Studies

| Catalyst (%) | Temperature (°C) | Solvent | Yield (%) | Source |

|---|---|---|---|---|

| 5 | 25 | DMF | 62 | |

| 10 | 40 | THF | 78 |

Q. What computational approaches are effective in predicting this compound’s reactivity in novel reaction environments?

- Apply density functional theory (DFT) to model transition states and activation energies. Validate predictions with kinetic studies (e.g., Arrhenius plots). Integrate molecular dynamics simulations to assess solvent effects .

Q. How can researchers address ethical challenges in studies involving hazardous intermediates during this compound synthesis?

- Follow Green Chemistry principles (e.g., substitute toxic solvents with safer alternatives). Document risk assessments and mitigation strategies (e.g., fume hood use, waste disposal protocols) in methodology sections .

Methodological Guidance for Data Collection and Analysis

Q. What strategies ensure reproducibility in this compound’s chromatographic purity analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.